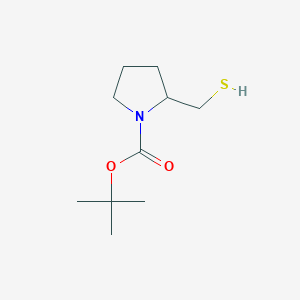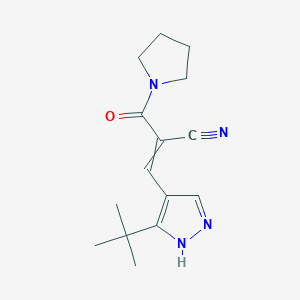
3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enantioselective Synthesis Analysis
The first paper presents a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which is relevant to the compound of interest due to the structural similarities in the pyrrolidine core and the tert-butyl group. The synthesis involves a nitrile anion cyclization strategy, starting from 2-chloro-1-(2,4-difluorophenyl)-ethanone and proceeding through a series of steps including catalytic CBS asymmetric reduction, t-butylamine displacement, and conjugate addition to acrylonitrile. The key cyclization step results in a chiral pyrrolidine with high yield and enantiomeric excess, demonstrating the efficiency of this method for synthesizing such compounds .
Molecular Structure Analysis
The second paper discusses the molecular structure of a compound with a tert-butyl group and a pyrazole ring, similar to the compound . The study highlights the importance of hydrogen bonding and π-π stacking interactions in the crystal structure, which could be relevant for understanding the molecular interactions and stability of the target compound. The presence of these interactions suggests that similar structural features might be present in the compound of interest, affecting its crystalline properties and potentially its reactivity .
Chemical Reactions Analysis
In the third paper, the focus is on the hydrogen-bonded structures of compounds with tert-butyl and pyrazole components. The study shows how minor changes in substituents can significantly alter the hydrogen-bonded network within the crystal structure. This insight is crucial for understanding how different functional groups in the target compound might influence its reactivity and interactions with other molecules .
Physical and Chemical Properties Analysis
The fourth paper provides information on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which share some structural features with the compound of interest. The study explores different reaction media and conditions to achieve high regioselectivity, which could be pertinent when considering the synthesis and properties of the target compound. The findings suggest that the choice of solvent and conditions can greatly affect the outcome of the synthesis, which is an important consideration for the preparation of the target compound .
Comparative Study of Synthesis and Coordination Chemistry
The fifth paper reviews the synthesis and complex chemistry of ligands based on pyrazole and pyridine units. Although the target compound is not a ligand, the synthesis methods and the coordination chemistry discussed could provide valuable insights into the reactivity and potential applications of the compound. The paper also mentions the use of such compounds in biological sensing and their interesting thermal and photochemical properties, which could be relevant for the target compound's applications .
Applications De Recherche Scientifique
Coordination Chemistry and Ligand Design
Derivatives of pyrazolylpyridines, which are structurally related to 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, have been explored for their versatile coordination chemistry. These compounds serve as ligands in metal complexes, exhibiting unique properties such as luminescence and thermal/photochemical spin-state transitions. Such characteristics are beneficial for applications in biological sensing and smart materials (Halcrow, 2005).
Photophysical Properties and OLEDs
Pyrazole-containing compounds have been investigated for their photophysical properties, particularly in the context of OLED (Organic Light Emitting Diode) technology. Compounds with pyrazole chelates demonstrate significant mechanoluminescence and concentration-dependent photoluminescence, contributing to the development of efficient and mechanoluminescent OLEDs with high external quantum efficiency and color stability (Li-min Huang et al., 2013).
Catalytic Activities
Pyrazole-containing ruthenium(II) carbonyl chloride complexes have shown promising catalytic activities in hydrogen transfer reactions of ketones. The synthesis and characterization of these complexes underline the potential of pyrazole derivatives in catalyzing important chemical transformations, contributing to the advancement of green chemistry and catalysis (Yong Cheng et al., 2009).
Metallopolymer Formation
Electropolymerization techniques have employed pyrazolylpyridine derivatives to create novel conducting metallopolymers. These materials are of interest for their potential applications in electronic devices, sensors, and as components in smart materials, given their unique electrical and optical properties (Xunjin Zhu & B. Holliday, 2010).
Small Molecule Fixation
Pyrazolylborane compounds, related to pyrazole derivatives, have been used for small molecule fixation, demonstrating the ability to react with carbon dioxide and other molecules to form adducts. This capability is significant for carbon capture and utilization strategies, contributing to the development of sustainable chemical processes (Eileen Theuergarten et al., 2012).
Propriétés
IUPAC Name |
3-(5-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)13-12(10-17-18-13)8-11(9-16)14(20)19-6-4-5-7-19/h8,10H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJCGSUMNGDCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)C=C(C#N)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553114.png)
![N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2553116.png)
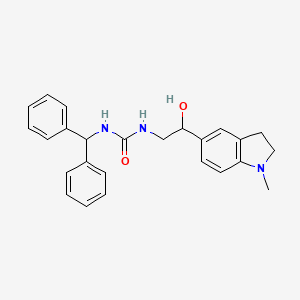
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2553122.png)
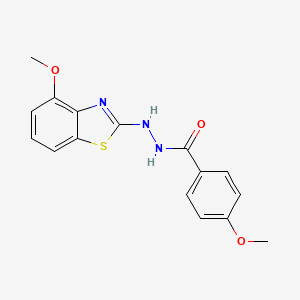
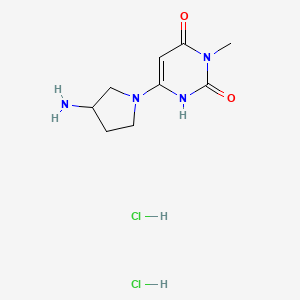
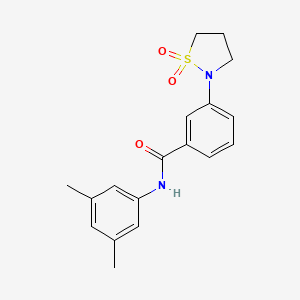
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B2553128.png)
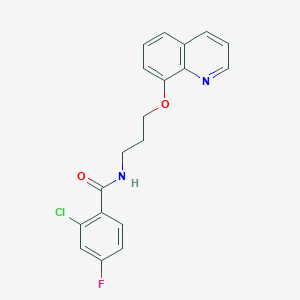
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553130.png)
![N-(3,4-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2553131.png)
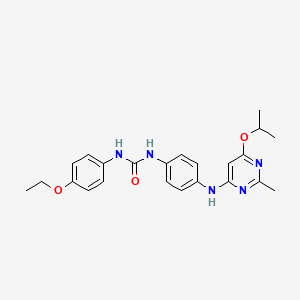
![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)
